N-[3-(diethylamino)propyl]-2,5-diethoxy-4-methylbenzene-1-sulfonamide
Description
N-[3-(diethylamino)propyl]-2,5-diethoxy-4-methylbenzene-1-sulfonamide is a sulfonamide derivative featuring a benzene ring substituted with diethoxy (2,5-positions), methyl (4-position), and a sulfonamide group linked to a 3-(diethylamino)propyl side chain. This compound is notable for its role in synthesizing stimuli-responsive polymers, particularly poly(N-[3-(diethylamino)propyl]methacrylamide) (PDEAPM), which exhibit dual thermo- and pH-responsive behavior . Key properties include:
- Molar mass: Polymers derived from this monomer exhibit molar masses of 33,000–35,000 g·mol⁻¹.
- Phase separation: Lower critical solution temperatures (LCST) decrease with increasing pH, a critical feature for biomedical and sensor applications.
- Synthesis impact: RAFT polymerization yields polymers with smaller hydrodynamic radii compared to conventional free radical methods, influencing aggregation behavior .
Properties
IUPAC Name |
N-[3-(diethylamino)propyl]-2,5-diethoxy-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O4S/c1-6-20(7-2)12-10-11-19-25(21,22)18-14-16(23-8-3)15(5)13-17(18)24-9-4/h13-14,19H,6-12H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUDNBMFPPMELE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNS(=O)(=O)C1=C(C=C(C(=C1)OCC)C)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(diethylamino)propyl]-2,5-diethoxy-4-methylbenzene-1-sulfonamide typically involves multiple steps:
Formation of the Benzene Sulfonamide Core: The initial step involves the sulfonation of 2,5-diethoxy-4-methylbenzene to introduce the sulfonamide group. This can be achieved using chlorosulfonic acid or sulfur trioxide in the presence of a suitable base.
Introduction of the Diethylamino Propyl Chain: The next step is the alkylation of the sulfonamide with 3-(diethylamino)propyl chloride under basic conditions, such as using sodium hydride or potassium carbonate, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to accelerate the reaction rates. Continuous flow reactors and automated synthesis systems are often employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[3-(diethylamino)propyl]-2,5-diethoxy-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, which can reduce the sulfonamide group to an amine.
Substitution: The benzene ring can undergo electrophilic substitution reactions, where the diethoxy and methyl groups can be replaced by other substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
N-[3-(diethylamino)propyl]-2,5-diethoxy-4-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[3-(diethylamino)propyl]-2,5-diethoxy-4-methylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The diethylamino propyl chain can facilitate binding to specific sites on proteins, while the sulfonamide group can form hydrogen bonds and other interactions that modulate the activity of the target molecules. This compound can influence various biochemical pathways, leading to its diverse effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Differences in Sulfonamides
N,N-diethyl-3-amino-4-methoxybenzenesulfonamide
- Structure : Differs in substituents: 4-methoxy vs. 4-methyl and 2,5-diethoxy groups.
- However, steric hindrance from the 2,5-diethoxy groups in the target compound may reduce aggregation propensity .
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide
Diethylamino-Containing Compounds
3-diethylaminopropylamine
- Role: The 3-(diethylamino)propyl side chain in the target compound is structurally analogous to this amine.
- Function : This group confers pH-responsive behavior due to tertiary amine protonation/deprotonation, a feature shared with the target compound’s polymer derivatives .
Diethylcarbamoyl chloride
Physicochemical and Functional Comparisons
Research Findings and Implications
Functional Group Impact
- Diethylamino groups: Critical for pH-responsive behavior but require precise positioning. For example, 3-diethylaminopropylamine derivatives lack the sulfonamide backbone, limiting their standalone functionality .
- Ethoxy vs. methoxy : Ethoxy groups in the target compound provide greater hydrophobicity than methoxy analogs, influencing phase separation thresholds .
Biological Activity
N-[3-(diethylamino)propyl]-2,5-diethoxy-4-methylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H23N2O4S
- Molecular Weight : 321.42 g/mol
- CAS Number : [Not provided in the search results]
Biological Activity Overview
Sulfonamides are known for their antibacterial properties, but derivatives like this compound may also exhibit anticancer and anti-inflammatory activities. The following sections detail specific biological activities and mechanisms.
Anticancer Activity
Recent studies have indicated that sulfonamide derivatives can inhibit various cancer cell lines. For instance, compounds based on the sulfonamide structure have been evaluated for their cytotoxic effects against lung (A-549), liver (HepG-2), breast (MCF-7), and colon (HCT-116) cancer cells.
Key Findings:
- Cytotoxicity : The compound exhibited significant cytotoxicity against HepG-2 and MCF-7 with IC50 values around 10–20 μM.
- Mechanism of Action : The mechanism involves the induction of apoptosis and cell cycle arrest in the G2/M phase, as evidenced by flow cytometry analysis which showed increased early and late apoptosis rates in treated cells compared to controls .
Inhibition of Enzymatic Activity
Sulfonamide derivatives often act as enzyme inhibitors. Research has shown that this compound may inhibit key enzymes involved in cancer progression:
| Enzyme | IC50 (µM) |
|---|---|
| VEGFR-2 | 0.38 ± 0.14 |
| Carbonic Anhydrase IX | 40 |
| Carbonic Anhydrase XII | 3.2 |
These values suggest that the compound could be effective in targeting tumor angiogenesis and metabolism .
Case Studies
-
Study on HepG-2 Cells :
- Treatment with this compound resulted in a dose-dependent decrease in cell viability.
- Flow cytometry revealed a significant increase in apoptotic cells, indicating that the compound promotes programmed cell death.
- Study on MCF-7 Cells :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
